molecular formula C5H4BrNO2S B15222407 6-Bromopyridine-3-sulfinic acid

6-Bromopyridine-3-sulfinic acid

Cat. No.: B15222407
M. Wt: 222.06 g/mol
InChI Key: CVUNREFDXNOUJI-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromopyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of the corresponding pyridine derivative. Another method includes the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . The intermediate pyridine-3-sulfonyl chlorides formed during this process are then hydrolyzed to yield the sulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of 6-bromopyridine-3-sulfonic acid.

    Reduction: Formation of pyridine-3-sulfinic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

6-bromopyridine-3-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9)

InChI Key

CVUNREFDXNOUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)O)Br

Origin of Product

United States

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